Bimiralisib, also known as PQR309, is a potent, brain-penetrant, orally bioavailable, pan-class I phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitor. [] Classified as a dual PI3K/mTOR inhibitor, Bimiralisib exhibits balanced activity against both PI3K and mTOR, signifying its ability to target both pathways with comparable efficacy. [] It is currently under investigation for its potential in oncology, particularly in treating advanced solid tumors and refractory lymphoma. []
Bimiralisib is classified as a dual inhibitor of the phosphatidylinositol 3-kinase and mammalian target of rapamycin pathways. These pathways are crucial for cell growth, proliferation, and survival, making them significant targets in cancer therapy. The compound has been synthesized and evaluated in preclinical studies, demonstrating its potential against lymphoma and solid tumors .
Bimiralisib is synthesized through a series of chemical reactions that involve the formation of specific molecular structures conducive to its activity as an inhibitor. The synthesis typically includes:
Technical details regarding the synthesis often include specific conditions such as temperature, solvents used (e.g., dimethylformamide), and catalysts (e.g., palladium-based catalysts) which facilitate the reactions .
The molecular structure of Bimiralisib reveals a complex arrangement that facilitates its interaction with target enzymes.
Bimiralisib undergoes several chemical reactions during its synthesis and when interacting with biological targets:
These reactions are carefully controlled to ensure high yield and purity of Bimiralisib, typically exceeding 95% purity as confirmed by high-performance liquid chromatography methods .
The mechanism by which Bimiralisib exerts its effects involves:
The combined inhibition leads to reduced tumor growth and enhanced apoptosis in cancer cells . Data from clinical trials indicate that patients treated with Bimiralisib exhibit varying degrees of response, highlighting its potential effectiveness in managing relapsed or refractory lymphomas.
Bimiralisib possesses several notable physical and chemical properties:
Relevant analyses include assessments of lipophilicity (log P), solubility profiles, and stability under various pH conditions which are crucial for its formulation as an oral medication .
Bimiralisib has significant applications in scientific research and clinical settings:
Clinical trials have shown promising results regarding its safety profile and efficacy, making it a candidate for further development in oncology .
Bimiralisib (PQR309) is an ATP-competitive inhibitor that simultaneously targets all class I phosphoinositide 3-kinase (PI3K) isoforms (α, β, γ, δ) and mammalian target of rapamycin (mTOR) complexes 1/2. This dual action disrupts the PI3K/Akt/mTOR signaling cascade—a central regulator of cell proliferation, survival, and metabolism frequently hyperactivated in cancers [4] [8]. Mechanistically, bimiralisib binds to the ATP-binding cleft of PI3K catalytic subunits, preventing phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP₂) to phosphatidylinositol 3,4,5-trisphosphate (PIP₃). Consequently, PIP₃-mediated membrane recruitment and activation of PDK1/Akt are abolished [1] [4].
Simultaneously, bimiralisib inhibits mTOR kinase activity within both mTORC1 and mTORC2 complexes. This blocks downstream effectors: S6K1/S6RP in mTORC1 and Akt Ser473 phosphorylation in mTORC2 [7] [8]. Dual targeting is critical to circumvent compensatory feedback loops; isolated PI3K inhibition relieves mTORC1-mediated suppression of IRS1, reactivating PI3K signaling. Similarly, mTORC1-selective inhibitors promote Akt activation via mTORC2 [4] [8]. Bimiralisib’s balanced inhibition (IC₅₀: 33–708 nM for PI3K isoforms; 89 nM for mTOR) ensures sustained pathway suppression, as demonstrated by near-complete ablation of pAktSer473 at 0.05–0.20 μM in cellular assays [4] [7].
Table 1: Bimiralisib Inhibition Constants Against PI3K Isoforms and mTOR
Target | IC₅₀ (nM) | Mutant Variants (IC₅₀, nM) |
---|---|---|
PI3Kα | 33 | H1047R: 36; E542K: 63; E545K: 136 |
PI3Kδ | 451 | Not determined |
PI3Kβ | 661 | Not determined |
PI3Kγ | 708 | Not determined |
mTOR | 89 | Not determined |
Data derived from kinase activity assays [4] [7].
Bimiralisib’s molecular architecture underpins its unique target profile. The compound features a 4,6-dimorpholino-1,3,5-triazine core linked to a 4-(trifluoromethyl)pyridin-2-amine moiety (chemical formula: C₁₇H₂₀F₃N₇O₂; molecular weight: 411.39 g/mol) [1] [4]. Key structural elements conferring dual PI3K/mTOR inhibition include:
Structural analyses confirm bimiralisib occupies the affinity pocket adjacent to the ATP-binding site in PI3Kγ, with minimal off-target interference. Unlike structurally related pan-PI3K inhibitors (e.g., buparlisib/BKM120), bimiralisib lacks tubulin-binding activity due to its optimized aryl substituent, reducing neurotoxicity risks [4] [7].
Bimiralisib demonstrates high selectivity for class I PI3K isoforms and mTOR over unrelated kinases. Comprehensive kinase profiling revealed minimal off-target activity at therapeutic concentrations:
Table 2: Selectivity Profile of Bimiralisib Across Kinase Families
Kinase/Enzyme | IC₅₀ or Kₐ (nM) | Selectivity Ratio* vs. PI3Kα |
---|---|---|
PI3Kα | 33 | 1.0 |
mTOR | 89 | 2.7 |
Vps34 | 8,486 | 257 |
DNA-PK | 8,567 | 260 |
PI4Kβ | >40,000 | >1,212 |
PI3KC2β | 820 | 25 |
Protein Kinase A | >10,000 | >303 |
SRC | >10,000 | >303 |
Selectivity ratio = IC₅₀ (off-target) / IC₅₀ (PI3Kα). Data from biochemical Kᵢ assays [4] [7].
Key selectivity features:
The compound’s brain penetrance further broadens its applicability. Preclinical studies show brain-to-plasma ratios approaching 1.0 in rodents, attributed to optimal physicochemical properties (cLogP: 2.72; polar surface area: 102.52 Ų) [4] [7].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7